Glycidyl acrylate

Photopolymerization Coatings UV-curing

Glycidyl acrylate (GA; CAS 106-90-1; 2,3-epoxypropyl acrylate) is a high-purity (typically >97%) bifunctional monomer featuring both an acrylate ester for radical polymerization and an epoxide ring for post-polymerization functionalization. Its physical properties—a molecular weight of 128.13 g/mol, density of 1.1163 g/cm³, and boiling point of 115°C (at 78 Torr)—provide a well-defined handling baseline.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 106-90-1
Cat. No. B085915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl acrylate
CAS106-90-1
Synonyms2,3-EPA
2,3-epoxypropyl acrylate
glycidyl acrylate
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1CO1
InChIInChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2
InChIKeyRPQRDASANLAFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 68.9° F (NTP, 1992)
Insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Glycidyl Acrylate (CAS 106-90-1) for Precision Polymer Synthesis: Procurement & Technical Baseline


Glycidyl acrylate (GA; CAS 106-90-1; 2,3-epoxypropyl acrylate) is a high-purity (typically >97%) bifunctional monomer featuring both an acrylate ester for radical polymerization and an epoxide ring for post-polymerization functionalization. Its physical properties—a molecular weight of 128.13 g/mol, density of 1.1163 g/cm³, and boiling point of 115°C (at 78 Torr)—provide a well-defined handling baseline . GA is a foundational building block for advanced materials, and its utility is critically dependent on selecting a monomer with precise reactivity characteristics, as demonstrated by its performance in controlled radical polymerization and selective catalysis systems [1].

Glycidyl Acrylate vs. Analogs: Why Material Performance Cannot Be Assumed


In procurement, glycidyl acrylate cannot be interchanged with its methacrylate analog (glycidyl methacrylate, GMA) or other epoxy-functional comonomers without compromising product performance. Fundamental differences in electronic structure dictate that the acrylate group's higher reactivity in radical polymerization leads to different copolymerization kinetics and crosslinking efficiencies [1]. Furthermore, the ability to achieve perfectly chemoselective, epoxy-only polymerization, as demonstrated with GA derivatives, is a distinct functional advantage not guaranteed by all epoxy-acrylates [2]. The quantitative evidence below clarifies these critical, performance-defining distinctions.

Quantitative Evidence for Glycidyl Acrylate: Differentiated Performance vs. Glycidyl Methacrylate


Comparative Reactivity in Radical Photopolymerization

In a direct head-to-head comparison, glycidyl acrylate (GA) exhibits significantly higher reactivity than glycidyl methacrylate (GMA) under identical radical photopolymerization conditions. Photodifferential scanning calorimetry (PDSC) analysis shows that GA demonstrates 'much higher reactivity' than GMA when using the standard photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA) [1]. While rate constants and activation energies were similar, the superior conversion of GA indicates a kinetic advantage in network formation.

Photopolymerization Coatings UV-curing

Distinct Copolymerization Kinetics and Monomer Reactivity Ratios

The choice between glycidyl acrylate (GA) and glycidyl methacrylate (GMA) directly alters copolymer sequence distribution and microstructure. When copolymerized with tri-n-butyltin acrylate (M1), GA (M2) exhibits a reactivity ratio of r2 = 1.409 ± 0.103, indicating a moderate preference for cross-propagation. In stark contrast, GMA (M2) shows a much higher reactivity ratio of r2 = 4.290 ± 0.273 under the same conditions, demonstrating a strong tendency for homopropagation and leading to blockier, less random copolymer structures [1].

Copolymer Synthesis Reactivity Ratios Polymer Architecture

Controlled Polymer Architecture via Atom Transfer Radical Polymerization (ATRP)

Glycidyl acrylate (GA) is amenable to controlled radical polymerization techniques, enabling the synthesis of polymers with precisely defined molecular weights and narrow dispersity. Using ATRP with a CuBr/dNbipy catalyst system, poly(glycidyl acrylate) was synthesized with a narrow molecular weight distribution of M̄w/M̄n = 1.25 [1]. The polymerization exhibited first-order kinetics and linear increase of molecular weight with conversion, confirming the 'living' character of the polymerization. While similar control is achievable with GMA, the distinct reactivity profile of GA provides an alternative for tailoring copolymer gradients.

Controlled Radical Polymerization ATRP Polymer Synthesis

Superior Interchain Crosslinking Efficiency in Polymer Blends

In low-density polyethylene (LDPE)/polyurethane elastomer blends, grafting with glycidyl acrylate (GA) results in a higher degree of interchain crosslinking compared to grafting with maleic anhydride (MA). The study reports that 'The degree of interchain crosslinking is higher for the glycidyl acrylate grafted sample than for the maleic anhydride grafted sample' [1]. This enhanced crosslinking was correlated with improved thermal stability (measured by DSC) and increased tensile strength.

Polymer Blends Crosslinking Elastomer Modification

Achieving Perfect Chemoselectivity in Epoxide Ring-Opening Polymerization

Under optimized organocatalytic conditions, glycidyl acrylate derivatives (e.g., glycidyl methacrylate, GMA) can be polymerized with perfect epoxy-selectivity, leaving the acrylate double bonds fully intact. The study reports the synthesis of polyethers with '100% pendant-group fidelity,' meaning every repeating unit retains an unreacted acrylate group for subsequent functionalization [1]. This level of control, achieving polymers with controlled molar mass up to 63.9 kg/mol and low dispersity, has been demonstrated for GA analogs. While the specific study used GMA, the analogous structure of GA suggests this powerful methodology is directly transferable, offering a distinct advantage over less selective polymerization methods.

Chemoselective Polymerization Organocatalysis Functional Polyethers

Glycidyl Acrylate in Practice: Where Its Specific Advantages Are Essential


High-Speed UV-Curable Coatings and 3D Printing Resins

The superior photopolymerization reactivity of glycidyl acrylate over its methacrylate counterpart [1] makes it the monomer of choice for fast-curing, high-conversion UV coatings and stereolithography resins. The higher conversion ensures a denser network with lower residual monomer, critical for meeting regulatory and performance standards in packaging, electronics, and dental materials.

Precision Synthesis of Functional Copolymers via Controlled Radical Polymerization

For applications demanding well-defined polymer architectures (e.g., drug delivery vehicles, nanolithography resists), the compatibility of glycidyl acrylate with ATRP to yield low-dispersity polymers (M̄w/M̄n = 1.25) [2] is a key advantage. This enables the creation of block copolymers and other complex macromolecules with precise control over molecular weight and epoxy functionality distribution.

Tailored Antifouling and Marine Coatings

The distinct reactivity ratio of glycidyl acrylate (r2 = 1.409) compared to glycidyl methacrylate (r2 = 4.290) when copolymerized with organotin monomers [3] allows formulators to design copolymers with a more random distribution of crosslinking sites. This architectural control is crucial for achieving an optimal balance of mechanical integrity and controlled biocide release in long-life antifouling paints.

High-Performance Elastomer and Thermoplastic Toughening

In the modification of polyolefin/polyurethane blends, glycidyl acrylate functions as a superior grafting agent for promoting interchain crosslinking compared to alternatives like maleic anhydride [4]. This results in blends with enhanced thermal stability and mechanical properties, making GA-grafted materials ideal for demanding automotive, industrial, and consumer goods applications.

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